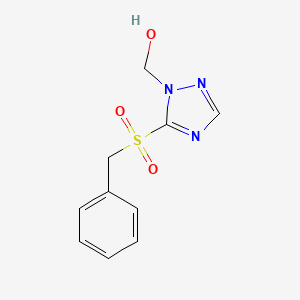![molecular formula C10H11N5O3S B12912156 5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one CAS No. 77961-74-1](/img/structure/B12912156.png)
5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an amino group, a pyridine ring substituted with a methylsulfonyl group, and a pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyridine derivative, which is then functionalized with a methylsulfonyl group The pyrimidine core is subsequently constructed through a series of condensation reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-methylsulfonylated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-2-((6-(methylsulfonyl)pyridin-2-yl)amino)pyrimidin-4(1H)-one
- 5-Amino-2-((6-(ethylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one
- 5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-5(1H)-one
Uniqueness
The uniqueness of 5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group on the pyridine ring enhances its solubility and reactivity, making it a valuable compound for various applications. Additionally, its ability to undergo diverse chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
77961-74-1 |
|---|---|
Fórmula molecular |
C10H11N5O3S |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
5-amino-2-[(6-methylsulfonylpyridin-3-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H11N5O3S/c1-19(17,18)8-3-2-6(4-12-8)14-10-13-5-7(11)9(16)15-10/h2-5H,11H2,1H3,(H2,13,14,15,16) |
Clave InChI |
ZAEYEFIJWLPRQT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=C(C=C1)NC2=NC=C(C(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


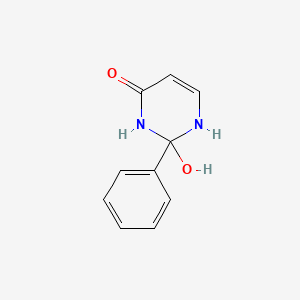




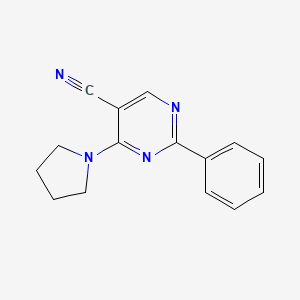

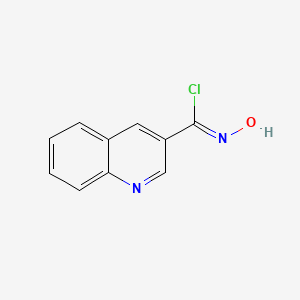
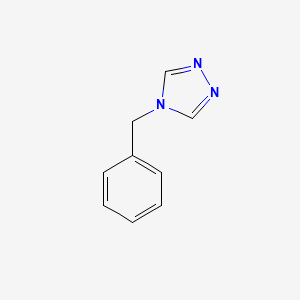
![1-(4-Bromophenyl)-2-[(9-methyl-9H-purin-6-yl)sulfanyl]ethan-1-one](/img/structure/B12912135.png)
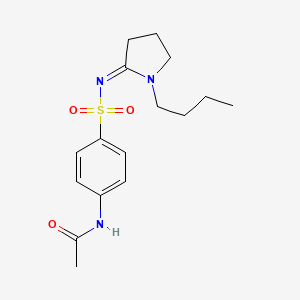
![7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione](/img/structure/B12912140.png)

